N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine
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Overview
Description
N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group attached to a serine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine typically involves the reaction of 4-chlorobenzaldehyde with serine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with serine in the presence of a base catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid: Studied for its antiparasitic properties.
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine stands out due to its unique combination of a chlorophenyl group and a serine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92515-06-5 |
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Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-3-1-8(2-4-9)11(16)5-6-14-10(7-15)12(17)18/h1-4,10,14-15H,5-7H2,(H,17,18) |
InChI Key |
MTSIZUSNQOPFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC(CO)C(=O)O)Cl |
Origin of Product |
United States |
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